![molecular formula C15H14N2O3 B5525631 N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)

N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Process : The synthesis of related compounds often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide. This process includes the reaction of 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF) and is characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

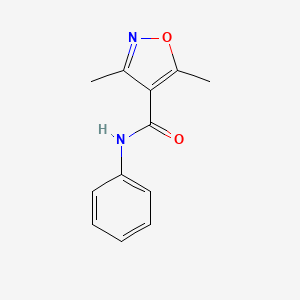

Molecular Structure Analysis

- Molecular Structure Determination : The molecular structure of these compounds is often determined using single crystal X-ray diffraction and density functional theory (DFT) calculations. For instance, the structure of N-3-hydroxyphenyl-4-methoxybenzamide was optimized using the B3LYP method with a 6-31G+(d,p) basis set in the gas phase and compared with X-ray crystallographic data (Karabulut et al., 2014).

Chemical Reactions and Properties

- Chemical Reactions : Studies have shown various chemical reactions involving similar compounds, such as the Rh(III)-catalyzed reaction of N-methoxybenzamides, which offers a route to 3-amino-4-arylisoquinolinone architectures (Li et al., 2019).

Physical Properties Analysis

- Density and Refractive Index : The physical properties such as density and refractive index have been measured for related compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. These properties are studied as a function of concentration in various solutions (Sawale et al., 2016).

Chemical Properties Analysis

- Antioxidant Capacity : N-arylbenzamides with various substituents have been studied for their antioxidant capacity, demonstrating improved antioxidative properties in comparison to reference molecules in DPPH and FRAP assays. This suggests potential antioxidative applications for N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide (Perin et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

N-arylbenzamides, including derivatives similar to N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide, have been studied for their antioxidant capacity. These compounds exhibit improved antioxidative properties compared to reference molecules in DPPH and FRAP assays. Computational analyses complement these findings by highlighting the positive influence of electron-donating groups, such as methoxy, on antioxidant properties. This research suggests that certain benzamide derivatives, particularly those with hydroxy groups, could serve as potent antioxidants (Perin et al., 2018).

Antiviral Properties

A series of N-phenylbenzamide derivatives demonstrated in vitro activity against Enterovirus 71 (EV 71), a significant cause of hand, foot, and mouth disease. Among these derivatives, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising activity at low micromolar concentrations. This indicates the potential of such compounds in developing new antiviral medications (Ji et al., 2013).

Transformation and Excretion in Biological Systems

Research into the transformation and excretion of related compounds in rabbits provides insights into the metabolic pathways of benzamide derivatives. This includes the identification of oxidation products and conjugates, essential for understanding the pharmacokinetics of potential drug candidates (Arita et al., 1970).

Eigenschaften

IUPAC Name |

4-[(4-methoxybenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-13-8-4-11(5-9-13)15(19)17-12-6-2-10(3-7-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUWOLGEUDMEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)

![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)